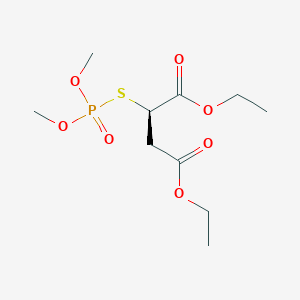
(R)-Malaoxon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-malaoxon is a diethyl 2-[(dimethoxyphosphoryl)thio]succinate that is the R-enantiomer of malaoxon. It is an enantiomer of a (S)-malaoxon.
Aplicaciones Científicas De Investigación
1. Toxic Effects on Cellular Metabolism
(R)-Malaoxon has been studied for its toxic effects on cellular metabolism, specifically in liver cells. In a study by Yan et al. (2019), HepG2 cells treated with (R)-Malaoxon exhibited significant oxidative stress and disturbances in amino acid metabolism, as well as pro-inflammatory responses. This study highlights the importance of understanding the differential effects of pesticide enantiomers and metabolites on mammalian cells (Yan et al., 2019).
2. Photocatalysis and Photolysis Studies
(R)-Malaoxon has been the subject of research focusing on photocatalysis and photolysis, specifically in relation to other chemicals like malathion and isomalathion. Studies by Bavcon Kralj et al. (2007) evaluated the degradation kinetics, toxicity, and transformation products of (R)-Malaoxon under various experimental conditions. This research provides valuable insights into the environmental impact and degradation pathways of (R)-Malaoxon (Bavcon Kralj et al., 2007).
3. Genotoxicity and Protective Effects of Antioxidants
(R)-Malaoxon's genotoxic effects have been a subject of interest in scientific research. Błasiak and Stankowska (2001) investigated the DNA-damaging effects of (R)-Malaoxon on human lymphocytes and found that it can cause oxidative DNA damage. The study also explored the protective effects of α-tocopherol (vitamin E) against this damage, suggesting potential strategies for mitigating the genotoxic effects of (R)-Malaoxon (Błasiak & Stankowska, 2001).
4. Bioactivation in the Human Liver
Research by Buratti et al. (2005) provided insights into the bioactivation of (R)-Malaoxon in the human liver. This study focused on understanding the cytochrome P450 isoforms involved in the metabolism of (R)-Malaoxon and its parent compound, malathion. These findings are significant for understanding the metabolic pathways and potential risks associated with exposure to (R)-Malaoxon (Buratti et al., 2005).
Propiedades
Nombre del producto |
(R)-Malaoxon |
|---|---|
Fórmula molecular |
C10H19O7PS |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
diethyl (2R)-2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Clave InChI |
WSORODGWGUUOBO-MRVPVSSYSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C(=O)OCC)SP(=O)(OC)OC |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



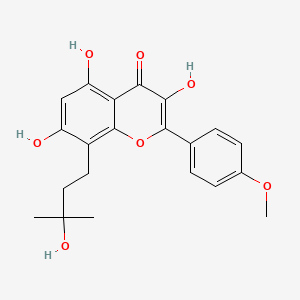
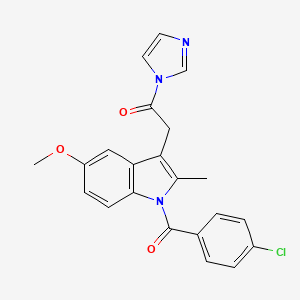
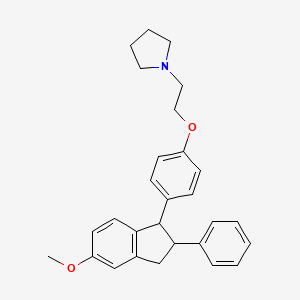




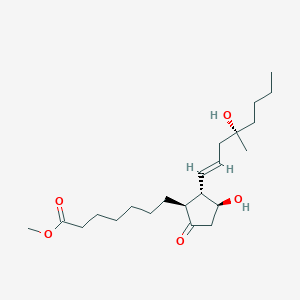
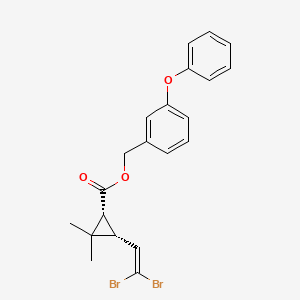
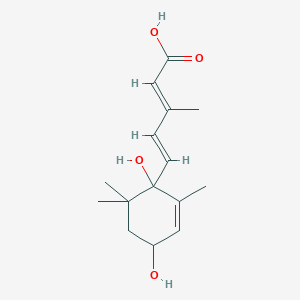
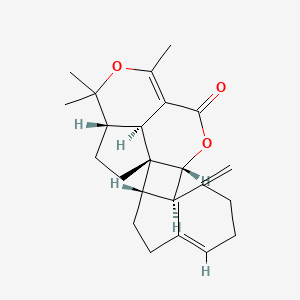
![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)
